The compound is cataloged under the Chemical Abstracts Service (CAS) number 1226178-18-2. Its molecular formula is , and it has a molecular weight of approximately 190.24 g/mol. The structure and properties of this compound have been documented in various chemical databases, including PubChem and Benchchem .
The synthesis of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield while maintaining safety protocols due to the reactivity of intermediates involved in the synthesis.
The molecular structure of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid can be described using various structural representations:
InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
CC1=CC=CC=C1C2(CC2)CC(=O)O
The compound features:
The arrangement of atoms allows for potential interactions with biological targets, making it a candidate for pharmaceutical applications .
The chemical reactions involving 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid can include:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential utility in developing new materials or pharmaceuticals.
The physical and chemical properties of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid are as follows:
These properties suggest that the compound may exhibit behavior typical of both aromatic compounds and carboxylic acids, influencing its stability and reactivity under various conditions .
The potential applications of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2